REACTION_CXSMILES
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CC(C)([O-])C.[K+].[Br:7][C:8]1[N:13]=[C:12]([NH2:14])[CH:11]=[C:10]([CH3:15])[CH:9]=1.Cl[C:17]1[CH:22]=[C:21]([CH:23]([F:25])[F:24])[CH:20]=[CH:19][N:18]=1>C1COCC1.[NH4+].[Cl-].C(Cl)Cl>[Br:7][C:8]1[N:13]=[C:12]([NH:14][C:17]2[CH:22]=[C:21]([CH:23]([F:25])[F:24])[CH:20]=[CH:19][N:18]=2)[CH:11]=[C:10]([CH3:15])[CH:9]=1 |f:0.1,5.6|
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Name
|
|
Quantity
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198 mL
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Type
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reactant
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Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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37 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=N1)N)C
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Name
|
|
Quantity
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42.1 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)C(F)F
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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80 mL
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The mixture was again heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
|
30 min
|
Type
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TEMPERATURE
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Details
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cooled to 0° C.
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Type
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TEMPERATURE
|
Details
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The mixture was again heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
Upon refluxing for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted a second time with DCM (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered through a pad of CELITE (150 g)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
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Details
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The residue was triturated with DCM (100 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
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washed with hexanes (2×50 mL)
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |